N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-tryptophan
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Overview
Description
2-[(4,7-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals . This compound features two indole moieties, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 2-[(4,7-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Formation of the indole core: This can be achieved through methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Functionalization of the indole ring: Introduction of methoxy groups at the 4 and 7 positions can be done using electrophilic aromatic substitution reactions.
Coupling reactions: The formamido and propanoic acid groups are introduced through coupling reactions, often using reagents like formic acid derivatives and amino acids.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalytic processes and continuous flow techniques.
Chemical Reactions Analysis
2-[(4,7-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the indole rings, allowing for further functionalization with various substituents.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to enhance reaction rates and selectivity.
Scientific Research Applications
2-[(4,7-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4,7-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID involves its interaction with specific molecular targets. The indole moieties can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s function . The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells or inhibition of viral replication .
Comparison with Similar Compounds
Similar compounds to 2-[(4,7-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID include other indole derivatives such as:
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and as a precursor to serotonin.
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
The uniqueness of 2-[(4,7-DIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C22H21N3O5 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(2S)-2-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C22H21N3O5/c1-29-18-7-8-19(30-2)20-14(18)10-16(24-20)21(26)25-17(22(27)28)9-12-11-23-15-6-4-3-5-13(12)15/h3-8,10-11,17,23-24H,9H2,1-2H3,(H,25,26)(H,27,28)/t17-/m0/s1 |
InChI Key |
ZADRJSDOWGHQES-KRWDZBQOSA-N |
Isomeric SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
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